Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-
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Overview
Description
Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a methanone group attached to a bicyclic oxabicyclo[2.2.2]octane ring, which is further connected to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinuclidin-3-ol with bis(aryl) carbonate to form an intermediate, which is then treated with a phenyl derivative under inert conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, 2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylphenyl-
- (5R)-5-{(1S,2S,3R,4R,7S)-6-[(2E,4E)-2,4-Hexadienoyl]-3-[(4E)-4-hexenoyl]-5,7-dihydroxy-4,7-dimethyl-8-oxobicyclo[2.2.2]oct-5-en-2-yl}-4-hydroxy-3,5-dimethyl-2(5H)-furanone
Uniqueness
Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl- stands out due to its specific stereochemistry and the presence of both a bicyclic ring and a phenyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
827337-18-8 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[(1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14O2/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16-14)9-7-11/h1-6,8,11-12,14H,7,9H2/t11-,12+,14+/m0/s1 |
InChI Key |
PGNWZISISIOBOW-OUCADQQQSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1[C@@H](O2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C=CC1C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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